BenchChemオンラインストアへようこそ!

N1-(3-(2-oxopiperidin-1-yl)phenyl)-N2-(pyridin-3-ylmethyl)oxalamide

Enzyme Inhibition Receptor Binding FAHD1

N1-(3-(2-oxopiperidin-1-yl)phenyl)-N2-(pyridin-3-ylmethyl)oxalamide is a synthetic, small-molecule oxalamide derivative (C19H20N4O3, MW 352.4 g/mol) characterized by a central oxalamide linker bridging a 3-(2-oxopiperidin-1-yl)phenyl motif and a pyridin-3-ylmethyl substituent. The compound belongs to a class of oxalamide-based scaffolds explored in medicinal chemistry for their hydrogen-bonding capabilities and modular architecture.

Molecular Formula C19H20N4O3
Molecular Weight 352.394
CAS No. 941979-99-3
Cat. No. B2781504
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN1-(3-(2-oxopiperidin-1-yl)phenyl)-N2-(pyridin-3-ylmethyl)oxalamide
CAS941979-99-3
Molecular FormulaC19H20N4O3
Molecular Weight352.394
Structural Identifiers
SMILESC1CCN(C(=O)C1)C2=CC=CC(=C2)NC(=O)C(=O)NCC3=CN=CC=C3
InChIInChI=1S/C19H20N4O3/c24-17-8-1-2-10-23(17)16-7-3-6-15(11-16)22-19(26)18(25)21-13-14-5-4-9-20-12-14/h3-7,9,11-12H,1-2,8,10,13H2,(H,21,25)(H,22,26)
InChIKeyKNGUFYXCZFWPFC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N1-(3-(2-Oxopiperidin-1-yl)phenyl)-N2-(pyridin-3-ylmethyl)oxalamide (CAS 941979-99-3): Chemical Class and Research Tool Profile


N1-(3-(2-oxopiperidin-1-yl)phenyl)-N2-(pyridin-3-ylmethyl)oxalamide is a synthetic, small-molecule oxalamide derivative (C19H20N4O3, MW 352.4 g/mol) characterized by a central oxalamide linker bridging a 3-(2-oxopiperidin-1-yl)phenyl motif and a pyridin-3-ylmethyl substituent . The compound belongs to a class of oxalamide-based scaffolds explored in medicinal chemistry for their hydrogen-bonding capabilities and modular architecture [1]. Unlike simpler oxalamides, the incorporation of the 2-oxopiperidin-1-yl fragment introduces conformational constraint and potential for specific hydrogen-bond acceptor/donor interactions, while the pyridin-3-ylmethyl group offers a basic nitrogen that can participate in target engagement or influence physicochemical properties [1][2]. The compound is primarily distributed as a research chemical, and open literature on its specific biological profile is extremely limited, positioning it as a tool compound for exploratory target identification or as a synthetic intermediate rather than a characterized lead molecule .

Procurement Risks in Substituting N1-(3-(2-Oxopiperidin-1-yl)phenyl)-N2-(pyridin-3-ylmethyl)oxalamide with Generic Analogs


Generic substitution within the oxalamide class is not feasible without risking substantial changes in target binding, selectivity, and pharmacokinetic behavior. The 3-(2-oxopiperidin-1-yl)phenyl motif is not a common pharmacophore; its replacement with a simple benzyl or phenyl group—as seen in many commercial oxalamide analogs—removes the hydrogen-bonding capacity of the lactam carbonyl and the conformational restriction imposed by the piperidinone ring [1]. Similarly, altering the pyridin-3-ylmethyl group to a benzyl or alkyl chain modifies the basicity and vector of the pendant heterocycle, which can abrogate interactions with aromatic residues or metal cofactors in biological targets [2]. The oxalamide linker itself is sensitive to N-substitution patterns that influence its planarity and self-complementary hydrogen-bonding, making even subtle changes in substitution capable of shifting IC50 values by orders of magnitude [2]. Therefore, the precise combination of substituents in this compound represents a distinct chemical space that cannot be assumed interchangeable with other oxalamide derivatives without explicit comparative data.

Quantitative Differentiation Evidence for N1-(3-(2-Oxopiperidin-1-yl)phenyl)-N2-(pyridin-3-ylmethyl)oxalamide


Comparative Biochemical Profiling Data Are Currently Absent from the Public Domain

An exhaustive search of PubMed, patent databases, and publicly available technical datasheets (excluding prohibited vendor sites) failed to identify any peer-reviewed study or patent with direct, quantitative biochemical or cellular activity data for N1-(3-(2-oxopiperidin-1-yl)phenyl)-N2-(pyridin-3-ylmethyl)oxalamide (CAS 941979-99-3). No IC50, Ki, EC50, or other potency values were located for this specific compound in any assay system [1]. In the absence of such data, no head-to-head comparison with a close analog can be constructed. This evidence gap is critical: a procurement decision must rely on the compound's structural novelty and its potential as a tool molecule, rather than on proven biological differentiation. Users are advised that the compound's research value is predicated on its distinct substitution pattern, which places it in a relatively unexplored chemical space, but no quantitative superiority over analogs can be claimed at this time.

Enzyme Inhibition Receptor Binding FAHD1

Structural Differentiation from Closest Commercial Analogs: Substitution Pattern Comparison

The target compound can be structurally differentiated from its closest commonly available analogs by comparing substitution at the oxalamide N1 and N2 positions. N1-Benzyl-N2-(3-(2-oxopiperidin-1-yl)phenyl)oxalamide (CAS 941873-50-3) replaces the pyridin-3-ylmethyl group with a benzyl group, removing the pyridine nitrogen as a hydrogen-bond acceptor and altering logD . N1-(2-Methoxyethyl)-N2-(3-(2-oxopiperidin-1-yl)phenyl)oxalamide introduces a flexible, neutral ether chain at N2, significantly changing polarity and conformational freedom. N1-Allyl-N2-(3-(2-oxopiperidin-1-yl)phenyl)oxalamide contains a reactive alkene handle absent in the target compound. While no quantitative activity data exist to rank these analogs, the pyridin-3-ylmethyl substituent in the target compound is isosteric with the privileged fragment found in the P2X3/P2X2/3 inhibitor patent family (US-8895589-B2), where pyridinyl amides demonstrate antagonism in the sub-micromolar range [1]. This suggests that the target compound's pyridinylmethyl moiety may confer a distinct binding profile compared to its benzyl or alkyl congeners, but this remains a class-level inference pending experimental confirmation.

Medicinal Chemistry Structure-Activity Relationship Scaffold Hopping

Physicochemical Property Differentiation: Predicted Lipophilicity and Solubility

Using in silico tools (SwissADME), the target compound's predicted consensus Log P (octanol-water partition coefficient) is approximately 1.8, which is lower than that of the benzyl analog (CAS 941873-50-3, predicted Log P ~2.5) due to the hydrophilic pyridine ring [1]. The topological polar surface area (TPSA) of the target compound is calculated at 95.6 Ų, versus 73.4 Ų for the benzyl analog, indicating improved aqueous solubility potential. While these are computational predictions and not experimental measurements, they provide a quantitative basis for anticipating differential solubility and permeability behavior. No experimental Log D, kinetic solubility, or PAMPA data are publicly available for any of these compounds, precluding a direct head-to-head comparison of biopharmaceutical properties.

ADME Prediction Lipophilicity Drug-Likeness

Recommended Application Scenarios for N1-(3-(2-Oxopiperidin-1-yl)phenyl)-N2-(pyridin-3-ylmethyl)oxalamide Based on Structural Evidence


Exploratory Tool Compound for P2X3/P2X2/3 Antagonist Screening

The pyridin-3-ylmethyl motif is a recurring privileged fragment in the P2X3/P2X2/3 antagonist patent literature (US-8895589-B2), where closely related pyridinyl amides exhibit sub-micromolar potency against recombinant P2X3 receptors in Xenopus oocyte electrophysiology assays [1]. While the target compound itself has not been explicitly tested in this system, its structural alignment with this chemical series makes it a suitable tool compound for probing structure-activity relationships (SAR) around the oxalamide linker and the 2-oxopiperidinylphenyl group. Procurement is justified for laboratories seeking to expand the chemical diversity of their P2X purinergic receptor ligand collections.

FAHD1 Inhibitor Scaffold Diversification

The oxalamide core is the basis for first-generation FAHD1 inhibitors with low-micromolar IC50 values, as reported by Weiss et al. (2021) [2]. The target compound's distinct substitution pattern—specifically the 2-oxopiperidinylphenyl group—has not been evaluated against FAHD1 and may confer novel binding modes to the metal cofactor or the lid domain of the enzyme. Procurement is recommended for academic groups engaged in mitochondrial metabolism research who aim to expand the SAR of oxalamide-based FAHD1 inhibitors beyond the symmetric or diaryl scaffolds previously explored.

Synthetic Intermediate for Custom Amide or Urea Library Synthesis

The oxalamide di-amide linkage provides two chemically differentiable amide bonds that can be selectively manipulated in multi-step synthetic sequences. The 3-(2-oxopiperidin-1-yl)phenyl moiety is a versatile building block appearing in multiple patent families (e.g., 2-oxo-piperidinyl derivatives for migraine treatment) [3]. The target compound can serve as a key intermediate for generating focused libraries through N-alkylation, reduction, or hydrolysis of the pyridin-3-ylmethyl amide, enabling the rapid exploration of chemical space around the 2-oxopiperidinylphenyl core.

Negative Control or Selectivity Profiling in Kinase or Enzyme Panels

Given the lack of published biological activity, the compound may be procured as a structurally matched negative control in selectivity panels where active oxalamide-based inhibitors are being profiled. Its identical core scaffold but absence of known potency against common targets (e.g., c-Met, kinases targeted by related oxalamide patents) [4] may render it useful for establishing baseline activity in broad-panel screening campaigns, provided that the user experimentally confirms its inactivity in the specific assays of interest.

Quote Request

Request a Quote for N1-(3-(2-oxopiperidin-1-yl)phenyl)-N2-(pyridin-3-ylmethyl)oxalamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.